molecular formula C17H17N5O6Se B13706916 Se-(p-nitrobenzyl)-6-seleno-inosine

Se-(p-nitrobenzyl)-6-seleno-inosine

Cat. No.: B13706916
M. Wt: 466.3 g/mol
InChI Key: XCNANXPIYMOXKW-LSCFUAHRSA-N
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Description

Contextual Significance of Nucleoside Analogues in Biochemical Research

Nucleoside analogues are synthetic molecules that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. Their structural similarity allows them to interact with the cellular machinery that recognizes and processes natural nucleosides, such as polymerases, kinases, and nucleoside transporters. scbt.com By introducing specific modifications to the nucleobase or the sugar moiety, scientists can create powerful tools to study and manipulate biological systems. These analogues have been instrumental in elucidating the mechanisms of DNA replication and repair, RNA transcription and translation, and have served as the foundation for the development of numerous therapeutic agents, particularly in the fields of antiviral and anticancer chemotherapy. sigmaaldrich.com

Role of Selenium in Synthetic and Biological Chemistry

Selenium, a member of the chalcogen group, possesses unique properties that make it a valuable element in both synthetic and biological chemistry. Its larger atomic radius and lower electronegativity compared to sulfur and oxygen lead to longer and more polarizable bonds. In synthetic chemistry, organoselenium compounds are versatile reagents and intermediates in a variety of chemical transformations. mdpi.com In biological systems, selenium is an essential trace element, most notably found in the amino acid selenocysteine (B57510), which is a key component of several antioxidant enzymes like glutathione (B108866) peroxidase. nih.gov The introduction of selenium into biomolecules can therefore influence their structure, stability, and biological activity in distinct ways. snu.ac.kr The incorporation of selenium into nucleosides, creating "seleno-nucleosides," is a strategy to generate novel probes and potential therapeutic agents with unique properties. nih.gov

Se-(p-nitrobenzyl)-6-seleno-inosine: A Unique Selenium-Containing Nucleoside Analogue

This compound is a synthetic nucleoside analogue characterized by two key modifications to the inosine (B1671953) scaffold. First, the oxygen atom at the 6-position of the purine (B94841) ring is replaced by a selenium atom. Second, a p-nitrobenzyl group is attached to this selenium atom. This combination results in a molecule with distinct chemical features. The selenium atom introduces unique electronic and steric properties to the nucleobase, while the p-nitrobenzyl group, a well-known entity in medicinal chemistry and as a protecting group, further modifies its size, polarity, and potential interactions with biological targets. nih.gov

Scope and Academic Research Trajectories of this compound

The scientific interest in this compound is largely driven by the well-documented biological activity of its close sulfur-containing analogue, S-(p-nitrobenzyl)-6-thioinosine (NBMPR). NBMPR is a potent and widely used inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial membrane proteins responsible for the transport of nucleosides across cell membranes. sigmaaldrich.comnih.gov By blocking these transporters, NBMPR can modulate nucleoside metabolism and the cellular uptake of nucleoside-based drugs.

Given the chemical similarities between sulfur and selenium, it is hypothesized that this compound may exhibit similar or potentially enhanced inhibitory activity against ENTs. The larger size and different electronic properties of selenium compared to sulfur could lead to altered binding affinity and selectivity for these transporters. Research into this compound is therefore aimed at exploring its potential as a novel biochemical probe to study nucleoside transport and as a lead compound for the development of new therapeutic agents that target this pathway.

Chemical and Physical Properties of this compound

The fundamental properties of a molecule are crucial for understanding its potential behavior in chemical and biological systems. The key chemical and physical data for this compound are summarized below.

PropertyValue
IUPAC Name 2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol nih.gov
Molecular Formula C₁₇H₁₇N₅O₆Se nih.gov
Molecular Weight 466.3 g/mol nih.gov
CAS Number 40144-12-5 nih.gov
Appearance Inferred to be a solid at room temperature
Solubility Expected to have low solubility in water, with better solubility in organic solvents like DMSO.

Research Findings on Related 6-Seleno-Nucleosides

Research on 6-seleno-guanosine and its deoxy analogue has demonstrated that these compounds can be synthesized and incorporated into DNA and RNA. nih.govnih.gov The synthesis typically involves the conversion of a 6-halopurine precursor, which is then reacted with a selenium-donating reagent. The resulting 6-seleno-purine can be further modified, for instance, by alkylation on the selenium atom.

A key finding from these studies is that the introduction of selenium at the 6-position of a purine nucleoside significantly alters its spectroscopic properties. For example, 6-seleno-guanosine containing DNA exhibits a characteristic red-shift in its UV-visible absorption spectrum, with a new absorption maximum appearing at around 360 nm. nih.gov This property makes these compounds useful as spectroscopic probes.

Furthermore, the incorporation of 6-seleno-guanosine into nucleic acid duplexes has been shown to have a modest destabilizing effect, which is attributed to the larger atomic radius of selenium compared to oxygen. nih.gov This structural perturbation can be exploited to study nucleic acid dynamics and recognition by proteins.

Properties

Molecular Formula

C17H17N5O6Se

Molecular Weight

466.3 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C17H17N5O6Se/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1

InChI Key

XCNANXPIYMOXKW-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C[Se]C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Chemistry and Derivatization of Se P Nitrobenzyl 6 Seleno Inosine

Methodologies for the Preparation of Se-(p-nitrobenzyl)-6-seleno-inosine

The preparation of this compound, while not extensively detailed in publicly available literature, can be approached through established synthetic routes for analogous 6-substituted purine (B94841) nucleosides. The primary strategies involve the introduction of the selenium moiety at the 6-position of the purine ring, followed by alkylation with the p-nitrobenzyl group.

Chemical Synthetic Pathways and Reaction Schemes

A plausible and efficient synthetic pathway to this compound commences with a commercially available starting material, 6-chloroinosine. This pathway involves a two-step process: nucleophilic substitution to introduce the selenium atom, followed by S-alkylation.

Step 1: Synthesis of 6-Selenoinosine

The initial step is the conversion of 6-chloroinosine to 6-selenoinosine. This is typically achieved by reacting 6-chloroinosine with a selenium nucleophile. A common reagent for this transformation is sodium hydrogen selenide (B1212193) (NaHSe), which can be generated in situ from selenium metal and a reducing agent like sodium borohydride. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the selenide anion displaces the chloride at the C6 position of the purine ring.

Reaction Scheme 1: Synthesis of 6-Selenoinosine

Step 2: Synthesis of this compound

The second step involves the specific alkylation of the selenium atom of 6-selenoinosine with p-nitrobenzyl bromide (or a similar p-nitrobenzyl halide). This reaction is typically carried out in the presence of a mild base to deprotonate the selone (or its tautomeric selenol form), generating a more potent nucleophile that readily attacks the benzylic carbon of p-nitrobenzyl bromide.

Reaction Scheme 2: Synthesis of this compound

An alternative, though potentially less direct, one-pot approach could involve the reaction of 6-chloroinosine with a pre-formed p-nitrobenzyl selenolate. However, the step-wise approach generally offers better control and purification of intermediates.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.

For the synthesis of 6-selenoinosine, key parameters to optimize include:

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to ensure the solubility of the nucleoside and the selenium reagent.

Temperature: The reaction may require heating to facilitate the nucleophilic substitution. A temperature range of 50-100 °C is a common starting point for optimization.

Reaction Time: The progress of the reaction should be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.

Stoichiometry: An excess of the selenium reagent may be used to drive the reaction to completion, but this can complicate purification.

For the subsequent alkylation step, the following conditions are critical:

Base: The choice of base is crucial to avoid side reactions. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often preferred.

Temperature: This reaction is typically performed at or slightly above room temperature.

Stoichiometry: A slight excess of p-nitrobenzyl bromide is generally used to ensure complete alkylation of the 6-selenoinosine.

Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound

ParameterStep 1: SelenationStep 2: Alkylation
Solvent DMF, DMSODMF, Acetonitrile
Temperature 50-100 °C25-40 °C
Base -TEA, DIPEA
Reagent Stoichiometry 1.2-1.5 eq. NaHSe1.1-1.3 eq. p-nitrobenzyl bromide
Reaction Time 4-12 hours2-8 hours

Purification and Analytical Characterization Techniques for this compound

The purification and characterization of this compound are essential to ensure the identity and purity of the final compound.

Purification: Due to the polar nature of the nucleoside, chromatographic techniques are the primary methods for purification.

Silica Gel Chromatography: This is a standard method for the purification of organic compounds. A gradient elution system, typically with a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol), is used to separate the product from starting materials and byproducts.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving high purity, RP-HPLC is often the method of choice. A C18 column with a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is effective for separating polar compounds like nucleosides.

Analytical Characterization: A combination of spectroscopic techniques is used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1H NMR: This technique provides information about the proton environment in the molecule. Expected signals would include those for the ribose sugar protons, the purine ring protons, and the aromatic protons of the p-nitrobenzyl group, as well as the characteristic benzylic protons.

13C NMR: This provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms, particularly C6 of the purine ring, will be indicative of the selenium substitution.

77Se NMR: As selenium has an NMR-active isotope (77Se, spin 1/2), this technique can be highly informative. huji.ac.ilnorthwestern.eduresearchgate.netscispace.comnih.gov The chemical shift of the selenium atom would confirm the formation of the selenoether linkage. huji.ac.ilnorthwestern.eduresearchgate.netscispace.comnih.gov The 77Se chemical shift is highly sensitive to the electronic environment of the selenium atom. huji.ac.ilnorthwestern.eduresearchgate.netscispace.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as electrospray ionization (ESI), would be used to determine the exact mass of the molecule, confirming its elemental composition.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
1H NMR Signals for ribose, purine, and p-nitrobenzyl protons.
13C NMR Resonances corresponding to all carbon atoms in the molecule.
77Se NMR A characteristic chemical shift for the selenoether. huji.ac.ilnorthwestern.eduresearchgate.netscispace.comnih.gov
HRMS (ESI) Accurate mass measurement corresponding to the molecular formula C17H17N5O6Se.

Synthesis of Related 6-Seleno-Substituted Nucleosides and Analogues

The synthetic strategies for this compound can be adapted to produce a variety of related 6-seleno-substituted nucleosides and their analogues. These analogues are crucial for studying structure-activity relationships and for developing probes for biological systems.

Phosphoramidite-based Synthesis of Selenonucleoside Monophosphates

To incorporate a modified nucleoside like a 6-seleno-inosine derivative into an oligonucleotide, it must first be converted into a phosphoramidite building block. wikipedia.orgthermofisher.com This is a key step for use in automated solid-phase oligonucleotide synthesis. wikipedia.orgthermofisher.com

The synthesis of the phosphoramidite involves several steps:

Protection of the Ribose Hydroxyl Groups: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for monitoring of the coupling efficiency during oligonucleotide synthesis. The 2'- and 3'-hydroxyl groups are typically protected with groups that are stable to the conditions of oligonucleotide synthesis but can be removed during the final deprotection step.

Phosphitylation: The free 3'-hydroxyl group is then reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the desired nucleoside phosphoramidite.

Reaction Scheme 3: General Synthesis of a 6-Seleno-Inosine Phosphoramidite

Strategies for Incorporating Seleno-moieties into Nucleic Acids

Once the 6-seleno-inosine phosphoramidite is synthesized, it can be incorporated into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer. The synthesis cycle involves four main steps:

Detritylation: The DMT group on the 5'-hydroxyl of the solid-support-bound nucleotide is removed with a mild acid.

Coupling: The 6-seleno-inosine phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Following the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified oligonucleotide containing the 6-seleno-inosine modification. The presence and integrity of the modification can be confirmed by enzymatic digestion followed by HPLC and mass spectrometry analysis. researchgate.netrsc.orgnih.govpnas.orgglenresearch.comgenelink.com

Derivatization Strategies and Analogue Design for Structure-Activity Relationship Studies

The design of analogues for SAR studies typically focuses on systematically altering different parts of the lead molecule. For this compound, these efforts can be logically divided into modifications of the three primary structural components: the p-nitrobenzyl moiety, the purine core, and the ribose sugar.

Chemical Modification of the Nitrobenzyl Moiety

The p-nitrobenzyl group plays a crucial role in the interaction of this class of molecules with their biological targets. Modifications to this moiety can influence binding affinity, selectivity, and pharmacokinetic properties. Key strategies for its derivatization include:

Positional Isomerism of the Nitro Group: Shifting the nitro group from the para (4-position) to the ortho (2-position) or meta (3-position) can significantly alter the electronic distribution and steric profile of the ring. This can probe the geometric constraints of the binding pocket.

Substitution on the Benzyl Ring: Introducing additional substituents, such as halogens (fluoro, chloro), small alkyl groups (methyl), or trifluoromethyl groups, can modulate the lipophilicity and electronic nature of the benzyl ring. These changes can enhance van der Waals interactions or introduce new hydrogen bonding capabilities within the target's binding site.

Replacement of the Nitro Group: The nitro group can be replaced with other electron-withdrawing groups (e.g., cyano, sulfonyl) or electron-donating groups (e.g., amino, methoxy) to systematically evaluate the importance of its electronic character for biological activity. The amino group, obtained by reduction of the nitro group, offers a particularly interesting modification, as it introduces a basic center capable of forming salt bridges.

Modifications of the Ribose and Purine Core Structures

The nucleoside core, consisting of the purine and ribose units, offers numerous avenues for chemical modification to explore and optimize biological activity.

Purine Core Modifications: Research on the sulfur analogue, NBMPR, has demonstrated that the C2-position of the purine ring is a critical site for modification. A study on C2-substituted analogues of NBMPR revealed important SAR insights for its binding to the human equilibrative nucleoside transporter 1 (hENT1) nih.govscispace.com. The findings indicate that the steric bulk at this position is a key determinant of binding affinity. nih.govnactem.ac.uk.

Key findings from these studies include:

Increasing the size of the substituent at the C2-position generally leads to a decrease in binding affinity. nih.gov

Small, electronegative substituents are well-tolerated. The 2-fluoro analogue was identified as a particularly high-affinity inhibitor nih.govnactem.ac.uk.

These results suggest that similar modifications to the purine core of this compound could yield potent analogues.

CompoundSubstituent at C2-PositionBinding Affinity (Ki) for hENT1 (nM)
NBMPR-H0.4
Analogue 1-F2.1
Analogue 2-Cl10.5
Analogue 3-Br25.7
Analogue 4-I68.4
Analogue 5-CH3>1000

Data extrapolated from studies on S-(p-nitrobenzyl)-6-thioinosine (NBMPR) analogues. nih.govnactem.ac.uk

Ribose Moiety Modifications: The ribose moiety is essential for the solubility and conformation of nucleoside analogues, but it can also be a target for modification to improve properties like metabolic stability and cell permeability. acs.org Strategies for derivatization of the ribose core are diverse and have been explored in various purine nucleosides. nih.govnih.gov

One major strategy involves the complete replacement of the ribose ring to reduce the high polarity of the molecule, which can be unfavorable for oral absorption or penetration into the central nervous system. acs.orgnih.gov In the context of NBMPR, the ribose moiety has been successfully replaced by substituted benzyl groups. nih.govresearchgate.net

Acyclic and Carbocyclic Analogues: Replacing the ribose with flexible acyclic linkers or conformationally constrained carbocyclic rings (e.g., cyclopentane) can help to define the optimal spatial orientation of the purine and p-nitrobenzyl groups. nih.gov The "methanocarba" approach, which uses a fused cyclopropane ring to lock the sugar pucker conformation, has been used to identify favored isomers for receptor binding. nih.gov

Substituted Benzyl Replacements: Studies on NBMPR have shown that replacing the ribose with a substituted benzyl group can yield compounds with significant inhibitory activity. acs.orgnih.gov While most substitutions on this benzyl group led to a lower affinity, a 2-hydroxyl substitution was found to enhance affinity, likely through the formation of a key hydrogen bond. nih.govresearchgate.net

CompoundRibose Replacement MoietyBinding Affinity (Ki) for ENT1 (nM)
NBMPRRibose (Reference)~1
Analogue ABenzyl270
Analogue B2-Hydroxybenzyl39
Analogue C4-Fluorobenzyl380
Analogue D4-Nitrobenzyl1300
Analogue E2-Phenylbenzyl160

Data from studies where the ribose moiety of S-(p-nitrobenzyl)-6-thioinosine was replaced. nih.govresearchgate.net

Molecular Recognition and Enzymatic Interactions of Se P Nitrobenzyl 6 Seleno Inosine

Substrate and Inhibitor Properties in Enzymatic Systems

The interaction of nucleoside analogues with enzymes of the purine (B94841) metabolic pathways is central to their biological effects. These interactions can range from serving as a substrate for an enzyme, to competitive or non-competitive inhibition.

Interactions with Nucleoside Kinases (e.g., Adenosine (B11128) Kinase)

Nucleoside kinases are crucial enzymes in the purine salvage pathway, catalyzing the phosphorylation of nucleosides to form nucleoside monophosphates, thereby trapping them within the cell for further metabolism. Adenosine kinase, for example, converts adenosine to adenosine monophosphate (AMP).

Currently, there are no specific studies detailing whether Se-(p-nitrobenzyl)-6-seleno-inosine acts as a substrate or an inhibitor for adenosine kinase or other nucleoside kinases. For a nucleoside analogue to be a substrate, the kinase's active site must accommodate both the modified purine ring and the p-nitrobenzyl-seleno group at the 6-position. The bulky nature of this substituent might sterically hinder the binding of the compound to the enzyme's active site, suggesting it is more likely to be a poor substrate or potentially an inhibitor rather than an efficient substrate.

Recognition by Phosphoribosyltransferases and Other Purine Salvage Enzymes

The purine salvage pathway reclaims purine bases and nucleosides from metabolic degradation. researchgate.net Key enzymes include hypoxanthine-guanine phosphoribosyltransferase (HPRT) and adenine (B156593) phosphoribosyltransferase (APRT), which convert purine bases into their respective nucleotides. researchgate.net Purine nucleoside phosphorylase (PNP) is another critical enzyme that cleaves the glycosidic bond of nucleosides to release the free purine base. researchgate.net

There is no available data on the recognition or processing of this compound by these enzymes. It is plausible that the large Se-(p-nitrobenzyl) group at the 6-position would prevent its recognition by enzymes like PNP, which typically process inosine (B1671953) and guanosine (B1672433). researchgate.net If the compound were metabolized to release 6-Se-(p-nitrobenzyl)-hypoxanthine, its potential interaction with HPRT would be unknown without experimental validation. A deficiency in HPRT is known to cause a significant increase in the rate of de novo purine synthesis due to increased availability of the substrate PRPP. semanticscholar.org

Metabolism of this compound by Specific Cellular Enzymes

The metabolic fate of this compound in cells has not been documented. Generally, organoselenium compounds can be metabolized through various pathways. For instance, some seleno-amino acids are metabolized to hydrogen selenide (B1212193) (H₂Se), a key intermediate in the synthesis of selenoproteins. It is conceivable that cellular enzymes could cleave the selenium-benzyl bond, potentially releasing 6-selenoinosine. This product could then be a substrate for purine nucleoside phosphorylase, leading to the formation of 6-selenohypoxanthine. However, this metabolic map is entirely speculative without direct experimental evidence.

Modulation of Purine Metabolism Pathways

Purine analogues can exert significant influence over the tightly regulated network of purine metabolism, affecting both the energy-intensive de novo synthesis pathway and the interconversion of nucleotide pools.

Effects on de novo Purine Synthesis Pathways

De novo purine synthesis is a ten-step pathway that builds the purine ring from smaller molecules, culminating in the synthesis of inosine monophosphate (IMP). youtube.commhmedical.com This pathway is subject to feedback inhibition by purine nucleotides (AMP and GMP) to maintain appropriate intracellular concentrations. nih.gov

No studies have been published that investigate the effect of this compound on this pathway. If the compound were metabolized intracellularly to a nucleotide form, this resulting nucleotide could potentially exert feedback inhibition on key enzymes of the de novo pathway, such as glutamine-PRPP amidotransferase, the first committed step. Conversely, if the compound or its metabolites inhibited enzymes required for the formation of AMP and GMP from IMP (such as IMP dehydrogenase), it could lead to a depletion of guanine (B1146940) nucleotides, a signal known to influence cellular processes. nih.gov

Influence on Purine Nucleotide Interconversion

The cellular pool of purine nucleotides is maintained through the interconversion of IMP into AMP and GMP, and the subsequent phosphorylation to di- and triphosphates (e.g., ADP, ATP, GDP, GTP). researchgate.net Enzymes such as IMP dehydrogenase (IMPDH) and adenylosuccinate synthetase are critical control points.

The influence of this compound on these interconversion pathways is unknown. Its structural similarity to inosine suggests that if it were phosphorylated, it might interact with enzymes in this pathway. For example, inhibitors of IMPDH, such as mycophenolic acid, are potent drugs that deplete GTP pools and affect cellular function. nih.gov Whether this compound or a metabolite could act in a similar manner is a subject for future research.

Interaction with Nucleoside Transporters and Receptors

The biological activity of nucleoside analogues like this compound is intrinsically linked to their ability to interact with and be transported by cellular machinery that handles endogenous nucleosides. This section explores the molecular recognition of this selenonucleoside by nucleoside transporters and its potential interactions with adenosine receptors, drawing parallels from its close structural analogue, S-(p-nitrobenzyl)-6-thioinosine (NBMPR), a well-studied inhibitor of nucleoside transport.

Receptor Binding Affinities of Selenonucleoside Analogues (e.g., Adenosine Receptors)

Adenosine receptors, a class of G protein-coupled receptors, are crucial regulators of numerous physiological processes. wikipedia.org Their ligands are primarily nucleosides, and structural modifications to the adenosine scaffold can significantly alter binding affinity and efficacy. While direct binding data for this compound on adenosine receptors is not extensively documented in publicly available literature, insights can be gleaned from studies on related selenonucleoside analogues and the thio-analogue, NBMPR.

Research on various adenosine derivatives has shown that modifications at the N6-position and the 2-position of the purine ring, as well as alterations to the ribose moiety, can dramatically influence binding affinity and whether the compound acts as an agonist or antagonist. nih.gov For instance, N6-substitutions often increase affinity, and the presence of a 2-chloro group can convert an agonist into an antagonist. nih.gov

Studies on the thio-analogue, NBMPR, have shown that while it is a potent inhibitor of nucleoside transport, it does not bind with high affinity to adenosine receptors. nih.gov However, various adenosine receptor agonists can displace [3H]NBMPR from its binding site on the nucleoside transporter, albeit with moderate affinities. This suggests an overlap in recognition at the transporter level rather than direct high-affinity binding of NBMPR to the adenosine receptor itself. nih.gov

In a study characterizing [3H]nitrobenzylthioinosine binding to rat brain membranes, the displacement by various nucleosides and adenosine receptor agonists was examined. The results indicate that the binding site is selective for adenosine as its preferred endogenous substrate. nih.gov The inhibition constants (Ki) for the displacement of [3H]NBMPR are presented in the table below.

CompoundKi (µM)
Cyclohexyladenosine0.8
(+)-Phenylisopropyladenosine0.9
(-)-Phenylisopropyladenosine2.6
Adenosine3.0
2-Chloroadenosine12
Adenosine 5'-ethylcarboxamide54
Inosine160
Hypoxanthine220
Thymidine240
Uridine390
Guanosine460
Cytidine1000
Adenine3640
Data from a study on [3H]nitrobenzylthioinosine binding in rat brain membranes. nih.gov

Furthermore, research into other selenonucleoside derivatives has indicated that the bioisosteric replacement of oxygen with selenium in the ribose ring can significantly affect receptor binding. For example, in a series of 4'-selenoadenosine derivatives, this substitution enhanced binding affinity to the peroxisome proliferator-activated receptor (PPAR) δ, while the affinity for the A3 adenosine receptor was not similarly correlated with the observed biological activity. nih.gov This highlights the nuanced and receptor-specific consequences of introducing selenium into nucleoside scaffolds.

Influence on Nucleoside Transport Mechanisms

The primary mechanism through which compounds like this compound are expected to exert a significant biological effect is through the modulation of nucleoside transport. Mammalian cells possess two major families of nucleoside transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). psu.edu

The thio-analogue, S-(p-nitrobenzyl)-6-thioinosine (NBMPR), is a classical and potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1). nih.govpsu.edu This transporter is characterized by its high sensitivity to inhibition by NBMPR, with Ki values in the nanomolar range. psu.edu A second type of equilibrative transporter, ENT2, is less sensitive to NBMPR. nih.gov Due to the structural similarity, this compound is anticipated to be a potent inhibitor of ENT-mediated transport.

The inhibition of nucleoside transport by analogues of nitrobenzylthioinosine has been systematically studied. Modifications to the core structure have been shown to influence the affinity for the nucleoside transport protein. nih.gov For instance, the incorporation of the nitro functionality into a benzoxadiazole ring system resulted in high affinity (1.5-10 nM) for the nucleoside transporter on human erythrocyte ghosts. nih.gov

It is important to note that while NBMPR is widely used as a selective inhibitor of ENTs, recent evidence suggests it may not be entirely specific. A study revealed that at higher concentrations (0.10 mM), NBMPR can also inhibit the efflux activity of the breast cancer resistance protein (ABCG2), an ATP-binding cassette (ABC) transporter. nih.gov This finding suggests that potent nucleoside transport inhibitors like NBMPR and potentially its seleno-analogue could have broader effects on cellular transport than previously understood.

The table below summarizes the inhibitory characteristics of NBMPR on different transport systems.

TransporterInhibitory Concentration/AffinityReference
Equilibrative Nucleoside Transporter 1 (ENT1)Ki = 0.1 to 10 nM psu.edu
Equilibrative Nucleoside Transporter 2 (ENT2)Less sensitive than ENT1 nih.gov
Breast Cancer Resistance Protein (ABCG2)IC50 = 53 µM (inhibition of Hoechst 33342 accumulation in MDCKII-ABCG2 cells) nih.gov

Given the established role of NBMPR as a powerful inhibitor of nucleoside transport, it is highly probable that this compound shares this property, likely acting as a potent inhibitor of ENT1. The subtle differences in electronegativity and bond length between sulfur and selenium might lead to variations in binding affinity and selectivity towards different transporter subtypes, a subject that warrants further investigation.

Mechanistic Insights into Biological Activities Non Clinical Focus

Mechanisms of RNA/DNA Function Modulation

The incorporation of modified nucleosides into nucleic acids is a known mechanism for altering their function. The selenium modification in Se-(p-nitrobenzyl)-6-seleno-inosine suggests it may influence RNA and DNA processes.

While direct evidence for the incorporation of this compound into the nucleic acids of a specific organism is not extensively detailed in the available literature, the behavior of other selenonucleosides provides significant insights. The replacement of oxygen or sulfur with selenium on nucleobases can lead to their incorporation into DNA and RNA during replication and transcription. osti.gov

Once incorporated, selenonucleosides can have several functional consequences:

Altered Protein Recognition: The presence of a bulky and electron-rich selenium atom can affect the binding of proteins, such as polymerases and transcription factors, to the nucleic acid. osti.gov

Modulation of Enzyme Activity: Selenium-modified DNA can influence the activity of enzymes that act on nucleic acids. For example, DNA containing 6-seleno-deoxyguanosine has been shown to enhance the cleavage of a complementary RNA strand by RNase H. osti.gov

Impact on Translation: Inosine (B1671953), the parent nucleoside, is known to be interpreted as guanosine (B1672433) by the translational machinery. mdpi.com If this compound or its metabolites are incorporated into mRNA, it could lead to changes in the translated polypeptide sequence. mdpi.com

The substitution of a non-bridging oxygen with selenium in the phosphate (B84403) backbone or on the nucleobase itself can alter the physicochemical properties of nucleic acids. osti.govresearchgate.net

Duplex Stability: Selenium modifications can enhance the thermal stability of DNA/DNA and DNA/RNA duplexes. osti.gov This is attributed to improved base stacking interactions and the potential for unique Se-mediated hydrogen bonds. osti.gov For instance, inosine-cytosine (I-C) base pairs are more stable than adenine-cytosine (A-C) pairs, and selenium's properties could further influence this stability. mdpi.com

Conformational Changes: The larger atomic radius of selenium compared to oxygen can induce minor, localized perturbations in the nucleic acid structure. osti.gov While often minimal, these changes can be sufficient to alter biological function. osti.govnih.gov Conversely, some selenium modifications, like 2-seleno-uridine, are noted for causing minimal structural perturbation while enhancing base-pairing fidelity. nih.gov The introduction of a selenium atom can also drive the sugar conformation towards a C2′-endo/C3′-exo twist (Southern) conformation, which can overwhelm other stereoelectronic effects. ewha.ac.kr

Table 1: Potential Effects of Selenonucleoside Incorporation on Nucleic Acids
PropertyObserved Effect of SelenonucleosidesPotential Consequence
Duplex StabilityEnhanced thermal stability of DNA/RNA hybrids osti.govStronger binding to target RNA sequences
Base PairingImproved specificity and fidelity osti.govnih.govReduced off-target effects
StructureMinimal to localized perturbations; can alter sugar pucker osti.govnih.govewha.ac.krAltered recognition by cellular machinery
Enzymatic InteractionEnhanced RNase H activity; resistance to some endonucleases osti.govModulation of nucleic acid processing and degradation

Redox Chemistry and Antioxidant Implications of the Seleno-moiety

The selenium atom is the key to the compound's redox activity. Organoselenium compounds are known to participate in a variety of redox reactions, often mimicking the function of natural selenoenzymes. nih.govmdpi.com

The seleno-moiety (a selenol or selenolate) is a stronger nucleophile and a more potent reducing agent than its sulfur analogue (a thiol or thiolate). nih.govnih.gov This enhanced reactivity is due to the lower electronegativity and greater polarizability of selenium. This allows selenolates to react more rapidly with reactive oxygen species (ROS). nih.gov

The antioxidant mechanism of seleno-compounds often involves a catalytic cycle similar to that of the selenoenzyme glutathione (B108866) peroxidase (GPx). mdpi.com In this cycle, the selenol (R-SeH) is oxidized by a hydroperoxide to a selenenic acid (R-SeOH). This is then reduced back to the selenol by a thiol-containing molecule like glutathione, completing the catalytic cycle and detoxifying the ROS. The selenolate form is a stronger nucleophile than the corresponding thiolate, allowing for faster reaction with peroxides, and the resulting selenium-oxide is more easily reduced back to its active form. nih.gov

While high doses of some selenium compounds like selenite (B80905) can induce DNA damage, organoselenium compounds are often investigated for their protective antioxidant effects. nih.govnih.gov The seleno-moiety in this compound can be expected to possess this intrinsic peroxidase-like activity, contributing to cellular protection against oxidative stress, a mechanism that is distinct from its antiparasitic action. nih.govmdpi.com

Influence of Selenium on Redox Reactions

The inclusion of a selenium atom in the inosine scaffold is the primary determinant of the redox-active nature of this compound. The redox chemistry of selenium is distinct from that of its lighter chalcogen counterpart, sulfur. nih.gov Selenols (R-SeH), the selenium analogs of thiols, are more acidic and are better nucleophiles at physiological pH. This enhanced nucleophilicity allows them to participate more readily in redox reactions.

It is hypothesized that this compound, through its selenopurine core, can mimic the activity of endogenous antioxidant enzymes, particularly glutathione peroxidase (GPx). The catalytic cycle of GPx involves the oxidation of its active site selenocysteine (B57510) by reactive oxygen species (ROS) like hydrogen peroxide, followed by reduction via glutathione. Similarly, the selenium center in this compound could potentially be oxidized by ROS, and subsequently regenerated by cellular reductants. This catalytic scavenging of ROS would contribute to the maintenance of cellular redox homeostasis.

The p-nitrobenzyl group attached to the selenium atom also influences the compound's redox properties. The electron-withdrawing nature of the nitro group can affect the electron density at the selenium center, potentially modulating its reactivity towards oxidation. Furthermore, nitroaromatic compounds themselves are known to undergo redox reactions, often involving reduction of the nitro group. nih.gov This suggests that the biological activity of this compound may involve a complex interplay of redox events at both the selenium and the nitrobenzyl moieties.

Table 1: Comparative Redox Properties of Selenols and Thiols

PropertyThiols (R-SH)Selenols (R-SeH)Implication for this compound
pKa ~8-10~5-7The selenol form, if present, would be more deprotonated at physiological pH, enhancing its nucleophilicity and reactivity towards electrophilic oxidants.
Nucleophilicity GoodExcellentThe selenium center is a prime target for oxidation by ROS.
Redox Potential HigherLowerMore easily oxidized than the corresponding thiol, facilitating its role as a reductant of ROS.

This table presents generalized properties and is intended to illustrate the fundamental differences that underpin the predicted reactivity of the selenium moiety in the target compound.

Role in Oxidative Stress Response Pathways

Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. Persistent oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA. Compounds that can modulate the oxidative stress response are of significant scientific interest.

The putative role of this compound in oxidative stress response pathways is intrinsically linked to its redox activity. By catalytically scavenging ROS, the compound could directly reduce the burden of oxidative stress. This direct antioxidant mechanism is a hallmark of many synthetic organoselenium compounds.

Furthermore, it is plausible that this compound could indirectly influence oxidative stress response pathways. For instance, some studies on other compounds have shown that they can activate transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2). nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased expression of a battery of antioxidant and detoxification enzymes. While there is no direct evidence for this compound, its ability to perturb the cellular redox state could potentially trigger such signaling pathways.

Table 2: Potential Interactions of this compound with Cellular Components in Oxidative Stress

Cellular ComponentPotential Interaction with this compoundHypothesized Outcome
Reactive Oxygen Species (ROS) Direct reduction by the selenium center.Neutralization of ROS, mitigating oxidative damage.
Glutathione (GSH) Regeneration of the oxidized selenium center.Catalytic antioxidant cycle, similar to GPx.
Redox-sensitive Transcription Factors (e.g., Nrf2) Indirect activation through modulation of cellular redox state.Upregulation of endogenous antioxidant defenses.
Nitroreductases Reduction of the p-nitrobenzyl group.Formation of reactive intermediates that could have downstream effects on cellular signaling.

This table outlines hypothetical interactions based on the known chemistry of the compound's functional groups and general principles of oxidative stress biology.

Structural Biology and Biophysical Characterization of Se P Nitrobenzyl 6 Seleno Inosine

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the structure and purity of novel synthetic compounds like Se-(p-nitrobenzyl)-6-seleno-inosine. These techniques provide insights into the electronic properties, molecular weight, and atomic connectivity of the molecule.

UV-Vis Spectroscopy of Se-Modified Nucleosides

Table 1: Representative UV-Vis Absorption Maxima for Related Nucleoside Derivatives

Compoundλmax (nm)Solvent
Inosine (B1671953)248pH 7
6-Selenoinosine~260-270 (Estimated)pH 7
p-Nitrobenzyl alcohol274Ethanol
This compound (Predicted) ~270-280 and ~330-350 Ethanol/Water

Note: The predicted values for this compound are illustrative and based on the expected contributions of the individual chromophores.

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry is an indispensable technique for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide the exact mass, confirming its chemical formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers structural information.

The fragmentation of selenonucleosides often involves the characteristic expulsion of the selenium atom (Se) or a selenyl hydride radical (•SeH) mdpi.comnih.gov. The presence of the p-nitrobenzyl group introduces additional fragmentation pathways, such as the loss of NO2 or the cleavage of the benzyl-selenium bond nih.gov. The analysis of metabolites in biological systems would also rely heavily on mass spectrometry to identify biotransformations of the parent compound.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zDescription
[M+H]⁺Calculated Exact MassProtonated molecular ion
[M-Se+H]⁺M - 79.9165Loss of selenium atom
[M-pNBz+H]⁺M - 136.0371Loss of p-nitrobenzyl group
[pNBz]⁺136.0371p-Nitrobenzyl cation
[6-selenoinosine+H]⁺M - 135.0293Cleavage of the Se-C(benzyl) bond

Note: The m/z values are based on the monoisotopic masses of the constituent elements.

Advanced NMR Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of organic molecules in solution. While specific NMR data for this compound is not available, the expected spectra can be inferred from related compounds. ¹H and ¹³C NMR would confirm the presence of the ribose, selenopurine, and p-nitrobenzyl moieties.

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for assigning all proton and carbon signals and establishing through-bond connectivities. Of particular interest would be the use of ⁷⁷Se NMR. The chemical shift of the selenium nucleus is highly sensitive to its chemical environment, providing direct evidence of the Se-C bond formation and the electronic nature of the selenopurine ring nih.gov. The coupling between ⁷⁷Se and nearby protons or carbons could further confirm the structure.

Crystallographic Studies

X-ray crystallography provides the definitive, three-dimensional atomic structure of a molecule in the solid state. Such studies on this compound, either as a free molecule or in complex with a biological target, would offer invaluable insights into its conformation and potential interactions.

X-ray Crystallography of this compound and its Complexes

A crystal structure of this compound would reveal the precise bond lengths and angles, the conformation of the ribose ring (sugar pucker), the orientation of the p-nitrobenzyl group relative to the selenopurine core, and the intermolecular interactions, such as hydrogen bonding and stacking, that stabilize the crystal lattice. When co-crystallized with a protein or nucleic acid target, the structure would elucidate the specific binding interactions, guiding further drug design and optimization.

Utility of Selenium as a Phasing Element in Structural Determination

A significant advantage of incorporating selenium into a molecule for crystallographic studies is its utility as a phasing element. The selenium atom possesses anomalous scattering properties when irradiated with X-rays of specific wavelengths. This phenomenon can be exploited in techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Diffraction (SAD) to solve the "phase problem" in crystallography, which is often a major bottleneck in determining the structure of macromolecules. The presence of the selenium atom in this compound would therefore greatly facilitate the structure determination of its complexes with biological macromolecules.

Computational Modeling and Molecular Dynamics Simulations

The empirical study of this compound through laboratory techniques is powerfully complemented by computational methods. Computational modeling and molecular dynamics (MD) simulations offer a window into the atomic-level behavior of this molecule, providing insights that are often difficult or impossible to obtain through experimental means alone. These in silico approaches are crucial for predicting how the molecule will behave in a biological system, understanding its structural preferences, and elucidating the specific effects of its constituent parts, namely the selenium atom and the p-nitrobenzyl group.

Prediction of Conformational Preferences and Ligand-Target Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine the most stable (lowest energy) conformations of the molecule in a vacuum or in a solvated environment. These calculations can predict the preferred sugar pucker (C2'-endo, characteristic of B-form DNA, versus C3'-endo, typical for A-form RNA) and the rotational preference around the N9-C1' glycosidic bond (syn vs. anti). For many purine (B94841) nucleosides, the anti conformation is favored as it minimizes steric clash between the purine base and the sugar ring. The introduction of the bulky Se-(p-nitrobenzyl) group at the C6 position is expected to further stabilize the anti conformation.

Molecular docking simulations are a powerful tool to predict how this compound might interact with a specific biological target. These simulations place the ligand (the nucleoside analogue) into the binding site of a protein whose structure has been determined experimentally (e.g., via X-ray crystallography) and calculate a score based on the predicted binding affinity. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and, significantly, the potential for the selenium atom to form a chalcogen bond with an electron-rich atom in the protein's active site. The p-nitrobenzyl group can also participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Interaction TypePotential Interacting Groups on Target ProteinPredicted Role of this compound Moiety
Hydrogen Bonding Backbone amides/carbonyls, Polar side chains (e.g., Ser, Thr, Asn, Gln)Ribose hydroxyls, Purine N1, N3
Pi-Stacking Aromatic residues (Phe, Tyr, Trp)p-nitrobenzyl group, Purine ring
Hydrophobic Interactions Aliphatic side chains (e.g., Ala, Val, Leu, Ile)Benzyl portion of the p-nitrobenzyl group
Chalcogen Bonding Carbonyl oxygens, Aromatic pi-systems, Lewis basic atomsSelenium atom at C6 position

This interactive table summarizes the predicted non-covalent interactions between this compound and a hypothetical protein target based on its chemical structure.

Understanding the Impact of Selenium Substitution on Molecular Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the compound and its interactions over time, typically on the nanosecond to microsecond timescale. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes, solvent interactions, and binding stability of the nucleoside.

A key challenge in running MD simulations for selenium-containing molecules is the availability of accurate force field parameters. wayne.eduresearchgate.netforums-academiccharmm.org Force fields are the set of equations and associated parameters used to describe the potential energy of a system of particles. Major force fields like AMBER and CHARMM have well-established parameters for standard biomolecules but often lack parameters for less common atoms like selenium. wayne.eduforums-academiccharmm.org Researchers must therefore develop and validate new parameters for the Se-C bonds, angles, and dihedrals, as well as the non-bonded (van der Waals and electrostatic) properties of the selenium atom. researchgate.net This is often done by fitting the force field parameters to match the results of high-level quantum chemical calculations. wayne.edu In some cases, parameters for sulfur, a close chemical relative of selenium, are used as a starting point. wayne.edu

Once parameterized, MD simulations can reveal the impact of selenium substitution. The larger atomic radius and greater polarizability of selenium compared to sulfur or oxygen can lead to distinct structural and dynamic effects. For instance, the substitution of the oxygen at the 6-position with the larger selenium atom can alter the local geometry and electronic distribution of the purine ring. oup.com This can, in turn, affect the stability of the glycosidic bond, the sugar pucker equilibrium, and the molecule's interaction with water and ions. nih.govnih.gov MD simulations can quantify these effects by analyzing trajectories to measure fluctuations in bond lengths, angles, and dihedral angles over time.

PropertyComparison (Se vs. S/O)Implication for Molecular Dynamics
Atomic Radius Se > S > OIncreased steric bulk at the C6 position, potentially influencing glycosidic torsion angle and local protein interactions.
Polarizability Se > S > OEnhanced potential for London dispersion forces and induction effects in binding. Stronger chalcogen bonding potential.
Bond Length (C-X) C-Se > C-S > C-OAlters the geometry of the purine base, which can affect stacking interactions and hydrogen bonding patterns.
Force Field Parameters Less common for SeRequires careful parameterization based on quantum chemistry to ensure simulation accuracy. wayne.eduresearchgate.netforums-academiccharmm.org

This interactive table outlines the key differences between selenium and its lighter chalcogen counterparts and the predicted implications for molecular dynamics simulations.

Comparative Analysis and Structure Activity Relationships

Comparison with Natural Inosine (B1671953) and Other Purine (B94841) Nucleosides

Natural inosine is a purine nucleoside that plays a fundamental role in various metabolic pathways. It is formed by the deamination of adenosine (B11128) and is a precursor for the synthesis of other purines. Inosine and its derivatives are involved in processes such as neurotransmission and immunomodulation.

In contrast to the endogenous nucleoside, Se-(p-nitrobenzyl)-6-seleno-inosine is a synthetic derivative with significant structural modifications. The most prominent difference is the substitution of the oxygen atom at the 6-position of the purine ring with a selenium atom, which is then attached to a p-nitrobenzyl group. This alteration dramatically changes the molecule's size, electronic properties, and potential for intermolecular interactions compared to the simple carbonyl group of inosine.

Other purine nucleosides, such as adenosine and guanosine (B1672433), differ from inosine in the substituent at the 6-position of the purine ring (an amino group in adenosine and an amino group at position 2 and a carbonyl at position 6 in guanosine). These variations are critical for their specific recognition by enzymes and receptors. The introduction of the large, hydrophobic p-nitrobenzyl-seleno group at the 6-position of this compound creates a molecule with a significantly different steric and electronic profile than any natural purine nucleoside.

Compound Structure at Position 6 of Purine Ring Key Biological Roles
InosineCarbonyl group (C=O)Precursor in purine metabolism, neurotransmission
AdenosineAmino group (-NH2)Component of ATP and nucleic acids, signaling molecule
GuanosineCarbonyl group (C=O) and Amino group at C2Component of GTP and nucleic acids
This compoundp-nitrobenzyl-seleno group (-Se-CH2-C6H4-NO2)Synthetic, potential enzyme/transporter inhibitor

Comparative Studies with Sulfur-Containing and Other Chalcogen Analogues

The sulfur-containing analogue of this compound is S-(p-nitrobenzyl)-6-thioinosine, also known as NBMPR. NBMPR is a well-characterized and potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1. selleckchem.com These transporters are crucial for the cellular uptake of natural nucleosides and many nucleoside analogue drugs. The crystal structure of human ENT1 in complex with NBMPR has been elucidated, providing a detailed view of its binding site. pdbj.orgpdbj.org

A direct comparison between the selenium and sulfur analogues reveals key differences attributable to the distinct properties of these chalcogens. Selenium is larger, more polarizable, and has a lower pKa for its corresponding selenol compared to a thiol. selleckchem.com This suggests that this compound may exhibit different binding affinities and kinetics with its target proteins compared to NBMPR. The increased reactivity of the selenol form at physiological pH could lead to stronger interactions or different types of interactions within an enzyme's active site. selleckchem.com Furthermore, selenocompounds are often more resistant to irreversible oxidation than their sulfur counterparts, which could translate to a longer duration of action in a biological system.

Property Sulfur (in Thioinosine derivative) Selenium (in Seleno-inosine derivative)
Atomic Radius (Å)1.021.17
Electronegativity (Pauling scale)2.582.55
pKa of corresponding Hydride (H2X)7.0 (H2S)3.8 (H2Se)
Known Biological Activity of p-nitrobenzyl derivativePotent inhibitor of ENT1, also inhibits BCRP selleckchem.comnih.govInferred to be a potent inhibitor of ENTs

Elucidation of Key Structural Elements for Biological Effects

The biological activity of this compound is a composite of the contributions from its distinct structural components: the p-nitrobenzyl group and the selenium atom.

Role of the p-nitrobenzyl Group in Molecular Recognition

The p-nitrobenzyl group is a significant structural feature that plays a crucial role in the molecular recognition of this compound by its biological targets. This bulky, aromatic group can participate in various non-covalent interactions, including hydrophobic and stacking interactions, within the binding pockets of enzymes and transporters. In the case of the sulfur analogue, NBMPR, the p-nitrobenzyl moiety is known to be a key determinant for its high-affinity binding to ENT1. pdbj.org The nitro group, being a strong electron-withdrawing group, can also engage in specific polar interactions, such as hydrogen bonding or dipole-dipole interactions, which can further enhance binding affinity and specificity. The presence of this group is a common strategy in the design of enzyme inhibitors to exploit hydrophobic pockets adjacent to the active site.

Influence of the Selenium Atom on Enzymatic Specificity and Reactivity

The replacement of the natural oxygen or the analogous sulfur with a selenium atom at the 6-position of the purine ring has profound effects on the molecule's reactivity and enzymatic specificity. The lower pKa of the corresponding selenol compared to a thiol means that at physiological pH, a larger proportion of the selenium-containing compound will be in the more reactive selenolate form. selleckchem.com This increased nucleophilicity can lead to stronger interactions with electrophilic residues in an enzyme's active site, potentially resulting in more potent inhibition.

Furthermore, the larger size of the selenium atom can influence the conformational preferences of the molecule and its fit within a binding site. nih.gov In some selenoenzymes, selenium is essential for catalytic activity and cannot be functionally replaced by sulfur, highlighting the unique chemical properties of selenium. nih.gov The resistance of selenocompounds to irreversible oxidation can also be a significant advantage, potentially leading to a more stable and longer-acting inhibitor compared to its sulfur counterpart.

Emerging Research Applications and Advanced Methodologies

Integration with Omics Technologies for Systems-Level Understanding

Metabolomics Approaches to Elucidate Metabolic Perturbations

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of "Se-(p-nitrobenzyl)-6-seleno-inosine," metabolomics can reveal how the compound alters cellular biochemistry. As a nucleoside analog, "this compound" is expected to interfere with nucleic acid metabolism. nih.gov Like many nucleoside analogs, it likely requires intracellular phosphorylation to an active form, which can then inhibit enzymes involved in nucleotide synthesis or be incorporated into DNA or RNA, leading to chain termination or dysfunction. nih.govnih.govwikipedia.org

The metabolic fate and impact of "this compound" can be investigated using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com These methods allow for the identification and quantification of a wide array of metabolites in biological samples. frontiersin.org For instance, LC-MS analysis could track the conversion of "this compound" to its phosphorylated derivatives and identify downstream effects on the pools of endogenous nucleosides and nucleotides. nih.gov

A hypothetical metabolomics study on cancer cells treated with "this compound" might reveal the following perturbations:

Metabolic PathwayPotential PerturbationRationaleAnalytical Technique
Purine (B94841) MetabolismAccumulation of inosine (B1671953) and hypoxanthine; depletion of ATP and GTP.Inhibition of enzymes downstream of inosine, such as adenosine (B11128) deaminase or purine nucleoside phosphorylase, by the seleno-inosine moiety.LC-MS/MS
Pyrimidine MetabolismAlterations in the levels of uridine, cytidine, and their phosphates.Indirect effects resulting from the disruption of the overall balance of nucleotide pools.LC-MS/MS
Pentose Phosphate (B84403) PathwayChanges in the levels of ribose-5-phosphate (B1218738) and other pathway intermediates.Feedback from altered nucleotide synthesis.GC-MS or LC-MS
Amino Acid MetabolismFluctuations in amino acids like glycine, aspartate, and glutamine.These amino acids are precursors for de novo purine synthesis, which may be dysregulated. nih.govLC-MS or NMR

By mapping these metabolic changes, researchers can identify the key enzymatic steps and pathways that are most affected by "this compound," providing a clearer understanding of its cytostatic or cytotoxic effects. nih.gov

Proteomics to Identify Interacting Protein Targets

Proteomics aims to identify and quantify the entire set of proteins expressed by a cell or organism. researchgate.net For "this compound," a primary goal of proteomics is to identify its direct protein binding partners. researchgate.net This can be achieved through several advanced methodologies.

One powerful technique is affinity chromatography coupled with mass spectrometry. wikipedia.orgnih.gov In this approach, "this compound" or an analog is immobilized on a solid support. sigmaaldrich.comthermofisher.com A cellular lysate is then passed over this support, and proteins that specifically bind to the compound are captured. thermofisher.com After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry. researchgate.netnih.gov

Another approach is chemical proteomics, where a reactive group is incorporated into the structure of "this compound." This modified probe can then form covalent bonds with its protein targets in situ. The protein-probe complexes can then be isolated and the proteins identified.

The selenium atom within "this compound" offers a unique handle for certain types of analyses. The characteristic isotopic pattern of selenium can aid in the identification of selenium-containing peptides during mass spectrometry, although it also presents challenges for standard proteomics software. nih.gov

Potential protein targets for "this compound" could include:

Protein ClassPotential Target ExamplesMechanism of InteractionMethod of Identification
KinasesAdenosine kinase, Deoxycytidine kinaseThe compound may serve as a substrate for phosphorylation, a necessary activation step. nih.govAffinity Chromatography, Kinase Activity Assays
PolymerasesDNA polymerase, RNA polymeraseThe phosphorylated form of the compound could act as a competitive inhibitor or be incorporated, causing chain termination. nih.govtaylorandfrancis.comEnzyme Inhibition Assays, Structural Biology
Enzymes in Purine MetabolismPurine nucleoside phosphorylase (PNP), Hypoxanthine-guanine phosphoribosyltransferase (HGPRT)The compound may bind to the active site and inhibit the normal processing of purines.Affinity Chromatography-Mass Spectrometry
SelenoproteinsThioredoxin reductaseThe selenium moiety might interact with other selenoproteins, potentially modulating their activity. creative-proteomics.comDifferential Proteomics (e.g., SILAC, iTRAQ)

The identification and validation of these protein targets are crucial for a complete understanding of the pharmacological profile of "this compound." researchgate.net Furthermore, quantitative proteomics techniques can assess how the compound affects the expression levels of thousands of proteins, revealing downstream signaling pathways and cellular responses that are perturbed by its action. nih.govnih.gov

Conclusion and Future Academic Perspectives

Summary of Key Academic Discoveries and Contributions

Research into Se-(p-nitrobenzyl)-6-seleno-inosine and the broader class of seleno-nucleosides has yielded several important discoveries. The primary contribution has been in the expansion of the chemical toolbox for creating nucleoside analogs with potential therapeutic applications. nih.govacs.org The replacement of the exo-oxygen at the 6-position of the purine (B94841) ring with a selenium moiety, as seen in 6-seleno-guanosine, has been shown to be a viable strategy for creating novel derivatives. nih.gov

A key discovery is the significant alteration of the optical properties of the nucleoside upon selenium substitution. For instance, the synthesis of 6-seleno-2′-deoxyguanosine results in a compound that is bright yellow and fluorescent under physiological pH, a stark contrast to its colorless and non-fluorescent native counterpart. nih.gov This single-atom substitution can induce a red-shift of over 100 nm in the UV absorption spectrum. nih.gov This finding opens avenues for developing novel molecular probes and sensors.

Furthermore, the synthesis of various seleno-nucleosides has provided crucial tools for structural biology. nih.gov The presence of the heavy selenium atom is highly valuable for solving the phase problem in X-ray crystallography of nucleic acids and their protein complexes through techniques like Multi-wavelength Anomalous Diffraction (MAD) or Single-wavelength Anomalous Diffraction (SAD). nih.gov The creation of compounds like this compound provides stable, characterizable precursors for these more complex applications. nih.gova2bchem.com

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC17H17N5O6Se nih.govchemsrc.com
Molecular Weight466.3 g/mol nih.govchemsrc.com
Exact Mass467.03441 Da nih.gov
CAS Number40144-12-5 nih.gov
IUPAC Name2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylselanyl]purin-9-yl]oxolane-3,4-diol nih.gov

Unaddressed Research Questions and Future Directions

Despite the progress, significant questions regarding this compound remain. Its specific biological activities and potential therapeutic applications are largely unexplored. Future research should focus on systematic screening of this compound and its derivatives against various targets, such as viral polymerases, protein kinases, and cancer cell lines, to uncover any potential as a therapeutic agent. researchgate.net

A major unaddressed area is the compound's mechanism of action at a molecular level. While its structure is known, how the p-nitrobenzyl and seleno-inosine moieties interact with biological macromolecules is yet to be determined. Future work should involve biochemical and cellular assays to identify specific biological targets and elucidate its mode of action.

The field of seleno-nucleosides faces several broader challenges that represent key future directions:

Metabolic Stability and Transformation: How are seleno-nucleosides like this compound metabolized in biological systems? Understanding their metabolic fate is crucial for any therapeutic development.

Incorporation into Oligonucleotides: While the concept is established, the efficiency and fidelity of incorporating 6-seleno-purines into DNA and RNA by various polymerases need systematic investigation. nih.gov

Quantum Dots and Nanotechnology: The unique optical properties of seleno-nucleosides could be harnessed in the development of novel biosensors or as components in nanotechnology, an area that is still in its infancy. nih.gov

Future Research Trajectories for Seleno-Nucleosides

Research AreaKey Unaddressed QuestionsPotential Application
Medicinal ChemistryWhat are the specific antiviral, anticancer, or anti-inflammatory activities?Development of new therapeutic agents. researchgate.net
Structural BiologyHow does selenium substitution affect the local and global structure of DNA/RNA?Improved phasing for X-ray crystallography of nucleic acid complexes. nih.gov
Chemical BiologyCan they be used as probes to study enzyme kinetics or protein-nucleic acid interactions in real-time?Development of fluorescent probes for cellular imaging and assays. nih.gov
BiocatalysisCan enzymes be engineered for more efficient and stereoselective synthesis of seleno-nucleosides?Greener and more efficient production of complex nucleoside analogs. nih.gov

Broader Academic Impact of this compound Research

The study of this compound and its chemical relatives has a significant academic impact that extends beyond the compound itself. It contributes to the fundamental understanding of nucleoside chemistry and the effects of heteroatom substitution. acs.org This research has pushed the boundaries of synthetic organic chemistry, requiring the development of new methods to handle sensitive selenium reagents and achieve regioselective modifications on complex biomolecules. nih.gov

In medicinal chemistry, the pursuit of seleno-nucleosides as potential drugs contributes to the overarching goal of developing next-generation therapeutics against cancer and viral infections. nih.govresearchgate.net Each new analog, whether it proves to be a successful drug or not, provides valuable structure-activity relationship (SAR) data that informs future drug design.

Furthermore, the availability of well-characterized seleno-nucleosides has a direct impact on structural biology. By providing tools that facilitate the determination of high-resolution structures of RNA and DNA, this research accelerates our understanding of fundamental biological processes like gene expression, translation, and viral replication. nih.govnih.gov

Methodological Advancements Facilitated by Studies on Seleno-Nucleosides

The focused effort to synthesize and study seleno-nucleosides has catalyzed important methodological advancements.

Synthetic Methodologies: The challenges associated with selectively introducing selenium into a nucleoside have led to innovative synthetic strategies. These include the development of one-pot biocatalytic methods using nucleoside phosphorylases and copper-catalyzed reactions of diselenides with halogenated nucleosides. nih.govacs.org These methods offer improvements in yield and stereoselectivity over older techniques.

Purification and Analysis: The synthesis of novel seleno-nucleosides has driven advancements in purification and analytical techniques. Researchers have refined the use of High-Performance Liquid Chromatography (HPLC) to separate complex mixtures of nucleoside analogs and their diastereomers, and have employed Liquid Chromatography-Mass Spectrometry (LC-MS) for their definitive identification and characterization. researchgate.net

Structural Determination Techniques: The use of selenium for MAD/SAD phasing in X-ray crystallography is a prime example of a methodological advancement that relies on the synthesis of compounds like this compound. nih.govnih.gov The ability to specifically place a heavy atom at a defined position within a biomolecule is a powerful tool that has been refined through the study of Se-modified nucleic acids. nih.gov This has enabled the structural determination of increasingly complex and challenging biological macromolecules.

Q & A

Q. How can PICO(T) frameworks ( ) refine research questions on this compound’s mechanism?

  • Methodological Answer :
  • Population (P) : Define cell types (e.g., myenteric neurons).
  • Intervention (I) : Dose ranges of this compound.
  • Comparison (C) : Benchmark against NBTI () .
  • Outcome (O) : Quantify adenosine uptake inhibition.
  • Time (T) : Acute vs. chronic exposure timelines.

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